

Differential Effects of DL-AP4 on Various Neuronal Populations: A Comparative Guide

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Compound of Interest

Compound Name: DL-AP4

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of the group III metabotropic glutamate receptor (mGluR) agonist, DL-2-amino-4-phosphonobutyric acid (**DL-AP4**), on diverse neuronal populations. The information presented is collated from various experimental studies and is intended to serve as a valuable resource for researchers in neuroscience and professionals involved in drug development.

Quantitative Comparison of DL-AP4 Effects

The following tables summarize the quantitative effects of **DL-AP4** on different neuronal populations as documented in electrophysiological studies.

Table 1: Effects of DL-AP4 on Retinal Neurons

Neuronal Population	Preparation	DL-AP4 Concentration	Observed Effect	Reference
Cone Pathway (ON-Bipolar Cells)	Isolated Rat Retina	2 μ M	Preferentially blocks cone-driven responses of ON-bipolar cells.	[1]
Rod Pathway (ON-Bipolar Cells)	Isolated Rat Retina	2 μ M	Minimal effect on rod-driven responses of ON-bipolar cells.	[1]
ON-Bipolar Cells	Wholemout Mouse Retina	40 μ M	Efficiently removes the positive b-wave in ex vivo electroretinogram (ERG), indicating inhibition of ON-bipolar cell activity.	[2]
Photoreceptors	Ex vivo Mouse Retina	40 μ M	Used to isolate the photoreceptor response in ERG by blocking signal transmission to ON-bipolar cells.	[3]

Table 2: Effects of L-AP4 on Hippocampal Neurons

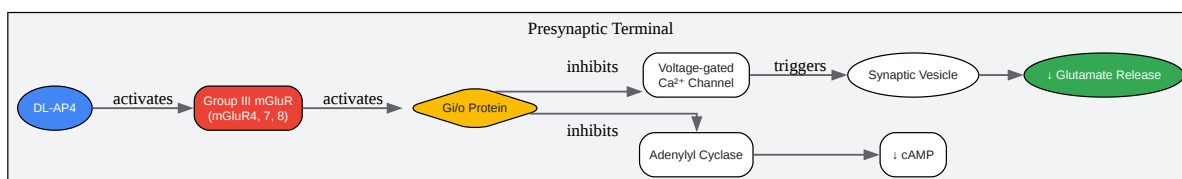
Neuronal Population	Preparation	L-AP4 Concentration	Observed Effect	Reference
CA1 Pyramidal Cells	Freely Moving Rats (in vivo)	40 mM / 5 μ l (i.c.v.)	Reduction in the amplitude of Long-Term Potentiation (LTP).	[4]
Dentate Gyrus (DG) Granule Cells	Freely Moving Rats (in vivo)	40 mM / 5 μ l (i.c.v.)	No significant effect on baseline evoked responses at this concentration.	[4]
CA1 Pyramidal Cells	Freely Moving Rats (in vivo)	80 mM / 5 μ l (i.c.v.)	Significant reduction in the amplitude of LTP.	[4]
Dentate Gyrus (DG) Granule Cells	Freely Moving Rats (in vivo)	80 mM / 5 μ l (i.c.v.)	Reduction in evoked baseline responses in 8-week-old rats.	[4]

Table 3: Effects of L-AP4 on Spinal Cord Neurons

Neuronal Population	Preparation	L-AP4 Concentration	Observed Effect	Reference
Dorsal Horn Neurons	In vitro rat spinal cord slice	Not specified	Presumed presynaptic inhibition of GABAergic transmission.	[5]
Thalamic Neurons receiving Spinal Input	In vivo rat	Not specified	Reduction of GABAergic synaptic inhibition via a presumed presynaptic mechanism on terminals from the spinal cord.	[5]

Signaling Pathways of DL-AP4

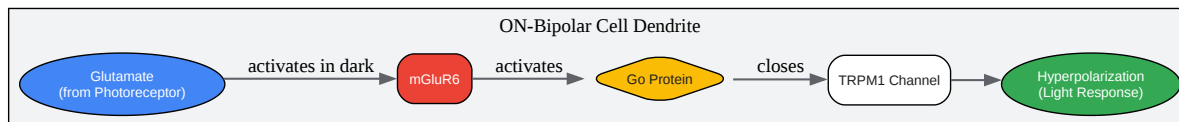
DL-AP4 primarily activates group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are typically located presynaptically and are coupled to Gi/o proteins. Activation of these G-proteins leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and modulation of voltage-gated calcium channels, which ultimately suppresses neurotransmitter release.

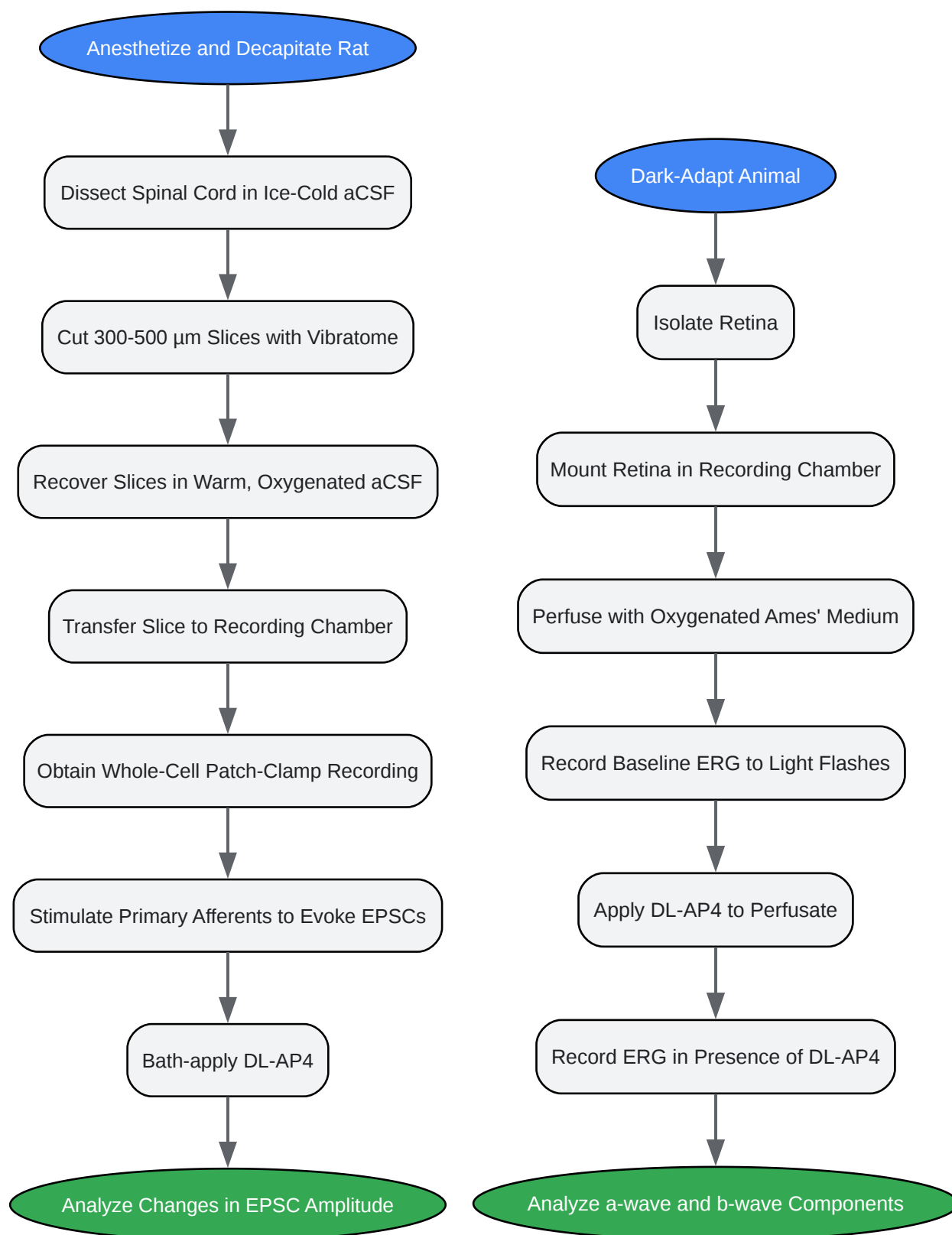


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Fig. 1: General signaling pathway of presynaptic group III mGluRs activated by **DL-AP4**.

In the retina, L-AP4 specifically activates mGluR6 on ON-bipolar cells, which is coupled to a G-protein cascade that closes TRPM1 channels, leading to hyperpolarization of the cell.





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